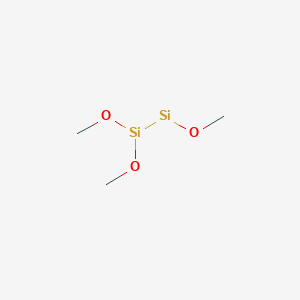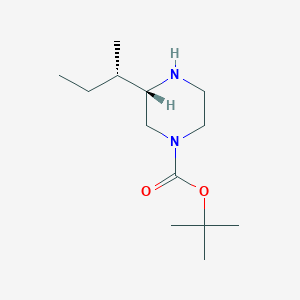
(3-Methoxydodecyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxydodecyl)benzene: is an organic compound characterized by a benzene ring substituted with a 3-methoxydodecyl group. This compound falls under the category of alkylbenzenes, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxydodecyl)benzene typically involves the alkylation of benzene with a suitable alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3-methoxydodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled conditions to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Methoxydodecyl)benzene undergoes various chemical reactions, including:
Oxidation: The benzylic position (carbon directly attached to the benzene ring) is susceptible to oxidation.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution reactions such as nitration, sulfonation, and halogenation.
Major Products: The major products formed from these reactions include benzoic acid derivatives, substituted benzene compounds, and reduced alkylbenzenes .
Applications De Recherche Scientifique
Chemistry: In chemistry, (3-Methoxydodecyl)benzene is used as a precursor for the synthesis of various functionalized benzene derivatives. It serves as an intermediate in organic synthesis and is utilized in the development of new materials and compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological membranes and its role in modulating membrane properties. It is also investigated for its antimicrobial properties and potential use in drug delivery systems .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its role as a drug carrier and its ability to enhance the solubility and bioavailability of poorly soluble drugs .
Industry: Industrially, this compound is used in the production of surfactants, lubricants, and other specialty chemicals. Its unique properties make it suitable for applications in the formulation of detergents, emulsifiers, and dispersants .
Mécanisme D'action
The mechanism of action of (3-Methoxydodecyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and the long alkyl chain contribute to its hydrophobic interactions with lipid bilayers, affecting membrane fluidity and permeability. This compound can also undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species .
Comparaison Avec Des Composés Similaires
- (3-Methoxyphenyl)benzene
- (3-Methoxypropyl)benzene
- (3-Methoxybutyl)benzene
Comparison: Compared to other similar compounds, (3-Methoxydodecyl)benzene has a longer alkyl chain, which enhances its hydrophobicity and affects its solubility and interaction with lipid membranes. This unique feature makes it particularly useful in applications requiring strong hydrophobic interactions, such as in surfactants and drug delivery systems .
Propriétés
Numéro CAS |
920753-76-0 |
|---|---|
Formule moléculaire |
C19H32O |
Poids moléculaire |
276.5 g/mol |
Nom IUPAC |
3-methoxydodecylbenzene |
InChI |
InChI=1S/C19H32O/c1-3-4-5-6-7-8-12-15-19(20-2)17-16-18-13-10-9-11-14-18/h9-11,13-14,19H,3-8,12,15-17H2,1-2H3 |
Clé InChI |
HFDYPMAXFWHIOQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(CCC1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-{[(Furan-2-yl)methyl][(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12633435.png)
![4-[(2S)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12633439.png)

![1-({6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole](/img/structure/B12633456.png)
![3,6-Dichloro-4-{4-[2-(4-ethoxyphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B12633463.png)
![(6-Methyl-3-oxo-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate](/img/structure/B12633471.png)




![2-{[Bis(2-hydroxyethyl)amino]methyl}-4,6-bis(1-phenylethyl)phenol](/img/structure/B12633506.png)
![Ethyl 3-[(1-methoxypropan-2-yl)amino]propanoate](/img/structure/B12633517.png)

![{3,5-Dibromo-4-[(4-nitrophenyl)methyl]phenyl}methanol](/img/structure/B12633535.png)
